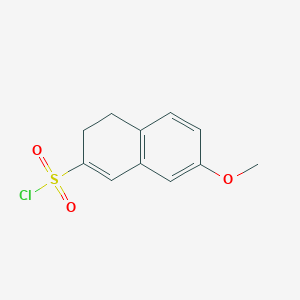
7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride
Descripción general
Descripción
“7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride” is a chemical compound used in scientific research . Its diverse applications include the synthesis of pharmaceuticals and the development of organic materials. It has a CAS Number of 1461713-93-8 .
Molecular Structure Analysis
The IUPAC name for this compound is 7-methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride . The InChI code is 1S/C11H11ClO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2,4,6-7H,3,5H2,1H3 . This compound has a molecular weight of 258.73 .Aplicaciones Científicas De Investigación
Synthesis of 1,3-Dihydroxynaphthalene
The synthesis and application of 1,3-dihydroxynaphthalene, which shares structural similarities with 7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride, have been reviewed, highlighting various synthesis routes and the eco-friendly photocatalytic hydroxylation method as recommended due to its simplicity and environmental friendliness (Zhang You-lan, 2005).
Novel Synthesis of Omeprazole and Pharmaceutical Impurities
Research on novel methods for omeprazole synthesis, which involves chemically similar sulfonamide and sulfonyl chloride components, provides insights into developing proton pump inhibitors and understanding pharmaceutical impurities. This study emphasized various synthesis processes and impurities, offering a pathway for creating standard impurities for further research (S. Saini et al., 2019).
Leaching of Sulphide Minerals
The review on the leaching of chalcopyrite, galena, and sphalerite in chloride media discusses the technical feasibility and challenges associated with chloride leaching, which is relevant for understanding the reactivity and applications of sulfonamide and sulfonyl chloride in mineral processing (J. Dutrizac, 1992).
Trifluoromethylation and Chlorination
The application of trifluoromethanesulfonyl chloride in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds is reviewed, demonstrating the versatility of sulfonyl chlorides in organic synthesis, particularly in enantioselective chlorination (Hélène Chachignon et al., 2017).
Antibacterial to Antitumour Agents
This review focuses on the medicinal chemistry aspects of sulfonamides, covering their discovery, structure-activity relationship, and mechanism of action. It underscores the importance of the sulfonamide subunit in developing bioactive substances with potential antitumor properties (Helloana Azevedo-Barbosa et al., 2020).
Propiedades
IUPAC Name |
7-methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2,4,6-7H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHZCIOFWUZRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=C2)S(=O)(=O)Cl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3,4-dihydronaphthalene-2-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



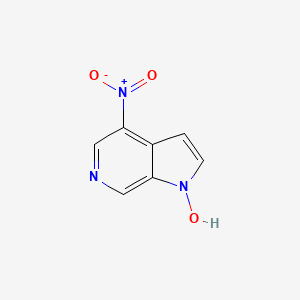

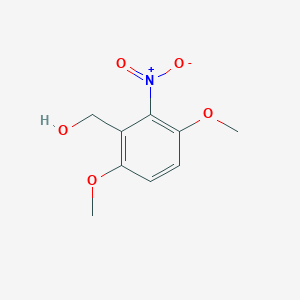



![5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole](/img/structure/B1448330.png)
![8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1448331.png)
![1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1448332.png)
![2-[(Dimethylamino)methylene]-6-fluoroindan-1-one](/img/structure/B1448333.png)
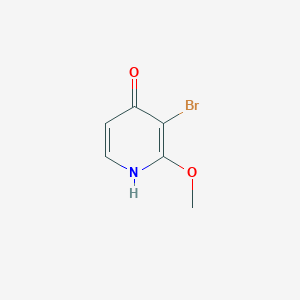
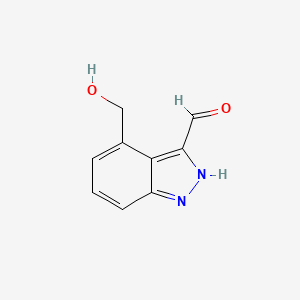
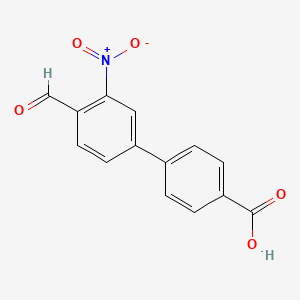
![{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1448340.png)